molecular formula C23H21N3O2S2 B2949682 N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1291852-54-4

N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2949682
CAS No.: 1291852-54-4
M. Wt: 435.56
InChI Key: NRZWGWRLORZTJD-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core fused with a thiophene ring, substituted at position 2 with a sulfanyl-acetamide group. The acetamide moiety is further linked to a 2,6-dimethylphenyl group, while the pyrimidinone ring bears a 2-methylphenyl substituent at position 3. The compound’s stereoelectronic properties are influenced by the electron-withdrawing sulfanyl group and the steric bulk of the dimethylphenyl substituents, which may modulate reactivity and solubility .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-7-4-5-10-18(14)26-22(28)21-17(11-12-29-21)24-23(26)30-13-19(27)25-20-15(2)8-6-9-16(20)3/h4-12H,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRZWGWRLORZTJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H27N3O2S2C_{27}H_{27}N_{3}O_{2}S_{2}, with a molecular weight of 489.65 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound acts as an inhibitor of key signaling pathways involved in cancer cell proliferation and survival. It has been shown to induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2.
  • Case Study : A study published in 2019 demonstrated that a derivative of this compound significantly inhibited the growth of multicellular tumor spheroids derived from breast cancer cells. The compound's effectiveness was attributed to its ability to disrupt the microenvironment of tumors, leading to increased sensitivity to chemotherapeutic agents .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that it has effective antibacterial and antifungal activities:

  • Mechanism : The thieno[3,2-d]pyrimidine moiety is believed to interfere with microbial cell wall synthesis and disrupt membrane integrity.
  • Case Study : In vitro tests revealed that the compound showed promising results against several strains of bacteria and fungi, including resistant strains. This suggests potential applications in treating infections caused by multidrug-resistant organisms.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent:

PropertyValue
AbsorptionRapidly absorbed
BioavailabilityHigh
MetabolismHepatic (liver)
Elimination Half-lifeApproximately 6 hours
ToxicityLow (based on animal studies)

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas include:

  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans.
  • Structure-Activity Relationship (SAR) Studies : Investigating modifications to the chemical structure that could enhance potency or reduce side effects.
  • Combination Therapies : Exploring synergistic effects when combined with existing chemotherapy agents or antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Target Compound :

  • Core: Thieno[3,2-d]pyrimidin-4-one (thiophene fused to pyrimidinone).
  • Substituents :
    • Position 3: 2-methylphenyl.
    • Position 2: Sulfanyl-acetamide linked to 2,6-dimethylphenyl.

Compound : 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide

  • Core: 1,6-dihydropyrimidin-4-one (non-fused pyrimidinone).
  • Substituents :
    • Position 2: Sulfanyl-acetamide linked to 2,3-dichlorophenyl.
    • Position 4: Methyl group.

Key Differences :

The 2,6-dimethylphenyl group (target) vs. 2,3-dichlorophenyl () alters steric and electronic profiles. Chlorine atoms increase polarity and hydrogen-bonding capacity, while methyl groups enhance lipophilicity.

Physicochemical and Spectroscopic Data
Property Target Compound Compound
Melting Point Not reported 230–232°C
1H NMR (DMSO-d6) Not reported δ 12.50 (NH), 10.10 (NHCO), 7.82 (H-4′)
Elemental Analysis (C, N) Not reported C: 45.29% (calc. 45.36%); N: 12.23% (calc. 12.21%)
Yield Not reported 80%

Insights :

  • The high melting point of the compound (230–232°C) suggests strong intermolecular interactions, possibly due to hydrogen bonding from the dichlorophenyl group.
Comparison with Pharmacopeial Compounds ()

describes peptides containing 2,6-dimethylphenoxyacetamide moieties, such as (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-...]. While these share the 2,6-dimethylphenyl group, their macrocyclic structures and peptide backbones differ fundamentally from the target compound. The acetamide linkage in compounds may improve bioavailability compared to the target’s sulfanyl-acetamide, but this remains speculative without direct data .

Research Findings and Implications

  • Solubility : The dichlorophenyl group () increases polarity, favoring aqueous solubility, whereas the target’s dimethylphenyl group may improve membrane permeability.
  • Synthetic Feasibility : ’s higher yield highlights the challenge of synthesizing fused heterocycles like the target compound.

Limitations

  • No direct data (e.g., biological activity, solubility) for the target compound are available in the provided evidence.
  • Comparisons rely on structural analogs, necessitating further experimental validation.

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